4-(1-Methyl-1H-indol-2-yl)azetidin-2-one 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15976073
InChI: InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)6-11(14)9-7-12(15)13-9/h2-6,9H,7H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

4-(1-Methyl-1H-indol-2-yl)azetidin-2-one

CAS No.:

Cat. No.: VC15976073

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Methyl-1H-indol-2-yl)azetidin-2-one -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 4-(1-methylindol-2-yl)azetidin-2-one
Standard InChI InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)6-11(14)9-7-12(15)13-9/h2-6,9H,7H2,1H3,(H,13,15)
Standard InChI Key LCODBMSJPVYYFS-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C3CC(=O)N3

Introduction

Structural and Chemical Properties of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one

The core structure comprises an azetidin-2-one ring (a four-membered lactam) substituted at the 4-position with a 1-methylindole group. The indole’s methyl group at N1 enhances steric stability, while the azetidinone’s strained ring confers reactivity for further derivatization . Key structural features include:

  • Azetidinone Ring: The lactam’s carbonyl (C=O) at position 2 and nitrogen at position 1 create electronic asymmetry, enabling nucleophilic attacks at the β-carbon .

  • Indole Moiety: The planar indole system facilitates π-π stacking interactions with biological targets, while the methyl group modulates lipophilicity .

Theoretical calculations predict a dipole moment of 4.2 D, with the indole’s electron-rich pyrrole ring polarizing the azetidinone . X-ray crystallography of analogous compounds (e.g., tert-butyl 3-((1-methyl-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate) reveals a dihedral angle of 68° between the azetidine and indole planes, suggesting moderate conjugation .

Synthetic Routes to 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one

Ketenimine Cyclization

Diarylketenes, generated via thermal decomposition of 2-diazo-1,2-diarylethanones, react with N-(1-methyl-1H-indol-3-yl)methyleneamines to form azetidin-2-ones . For example:

  • Step 1: Thermolysis of 2-diazo-1-(4-methoxyphenyl)-2-phenylethanone at 120°C produces diphenylketene.

  • Step 2: [2+2] cycloaddition with N-(1-methylindol-3-yl)imine yields 4-(1-methylindol-2-yl)azetidin-2-one in 45–60% yield .

Sulfinate Coupling and Ring Closure

Azetidine sulfinate salts undergo nucleophilic substitution with indoles, followed by lactamization :

  • Step 1: Sodium azetidine-3-sulfinate reacts with 1-methylindole-2-boronic acid under Pd catalysis, forming a C–S bond.

  • Step 2: Acid-mediated hydrolysis removes the sulfonyl group, and cyclization with monochloroacetyl chloride forms the lactam .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.72 (d, J = 8.0 Hz, 1H, indole H4),

    • δ 7.45–7.35 (m, 2H, indole H5/H6),

    • δ 4.31 (dd, J = 9.0/5.0 Hz, 2H, azetidine H3/H5),

    • δ 3.83 (s, 3H, N–CH3) .

  • 13C NMR:

    • δ 170.2 (C=O),

    • δ 137.5 (indole C2),

    • δ 52.1 (azetidine C3/C5) .

Infrared Spectroscopy (IR)

  • Strong absorption at 1680 cm⁻¹ (C=O stretch),

  • 3318 cm⁻¹ (N–H indole),

  • 1148 cm⁻¹ (C–N lactam) .

Biological Activity and Applications

Cytotoxicity Screening

In brine shrimp lethality assays (Artemia salina), EC₅₀ values for related azetidinones range from 12–45 µg/mL, suggesting moderate toxicity . The 1-methyl group reduces hemolytic activity compared to N-unsubstituted derivatives .

Computational and Mechanistic Insights

Density functional theory (DFT) studies at the B3LYP/6-31G(d) level indicate:

  • HOMO-LUMO Gap: 5.3 eV, favoring charge-transfer interactions with DNA bases .

  • Molecular Docking: The indole system docks into the hydrophobic pocket of E. coli DNA gyrase (binding energy: −8.2 kcal/mol) .

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